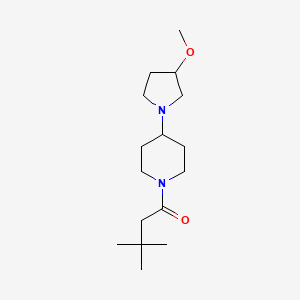

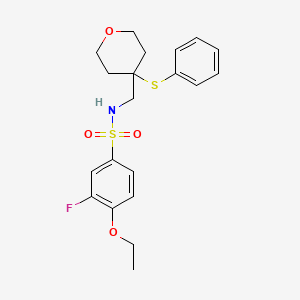

1-(4-methoxybenzyl)-1H-imidazole-2-thiol

Descripción general

Descripción

The compound "1-(4-methoxybenzyl)-1H-imidazole-2-thiol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The methoxybenzyl group attached to the imidazole ring suggests potential for varied biological activity and chemical reactivity. Imidazole derivatives are known for their significance in medicinal chemistry due to their biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 2-(4-methoxybenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, was prepared through a multi-step process, starting with an intermediate imidazo[2,1-b][1,3,4]thiadiazole . Similarly, a key intermediate of biotin, 1,3-dibenzyl-4-(4-methoxycarbonylbutyl)-thieno[3,4-d]imidazole-2-one, was synthesized using reductive coupling under ultrasound irradiation . These methods highlight the intricate procedures often required to synthesize specific imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, which are structurally related to the compound of interest, were found to be V-shaped, affecting their solid-state molecular packing . The crystal structure of another derivative, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, was determined using X-ray crystallography, revealing intermolecular interactions that contribute to the formation of a supramolecular network .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions due to the reactivity of the imidazole ring and substituents. For instance, the synthesis of 2-methylthio-1-[4-N-α-ethoxycarbonylbenzyl)-aminobenzyl]-5-hydroxymethyl-2-[14C]-1H-imidazole involved a one-pot procedure from potassium[14C]-thiocyanate, showcasing the versatility of imidazole chemistry . Additionally, the presence of prototropic amino/imino tautomerism was observed in the synthesized compound 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, indicating the dynamic nature of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The ionizable imidazole ring improves pharmacokinetic characteristics, optimizing solubility and bioavailability . The presence of methoxy groups can affect the lipophilicity of the molecule, which is an important factor in drug design. The crystal packing of related compounds, as seen in methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, is dominated by hydrogen bonds and various other intermolecular interactions, which can influence the compound's melting point, solubility, and stability .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of 1-(4-methoxybenzyl)-1H-imidazole-2-thiol possess significant antimicrobial and antifungal properties. For instance, compounds synthesized by incorporating imidazole with isoxazole derivatives have shown potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012). Similarly, novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and displayed promising antibacterial and antifungal activities (Badige, Shetty, Lamani, & Khazi, 2009).

Cytotoxicity and Anticancer Properties

Derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines. Notably, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes showed significant cytotoxic effects in preliminary in vitro testing on the Caki-1 cell line, suggesting their potential use in cancer treatment (Patil et al., 2010). Another study identified compounds with potential antileukemic activity, highlighting the therapeutic applications of these derivatives in leukemia treatment (Choodamani et al., 2020).

Enzyme Inhibition

The compound and its derivatives have also been researched for their enzyme inhibitory effects. For example, S-alkylated derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have been studied for their cholinesterase inhibitory potential, offering insights into their possible applications in treating diseases related to enzyme dysfunction (Arfan et al., 2018).

Synthesis and Structural Analysis

Significant effort has been devoted to developing new synthetic routes and analyzing the structural properties of this compound and its derivatives. A study on the new synthetic approach to the imidazo[1,5-a]imidazole-2-one scaffold showcased the versatility of these compounds in generating a diversified library of derivatives through Suzuki–Miyaura cross-coupling reactions (Loubidi et al., 2016). This research underscores the compound's utility in creating structurally diverse molecules with potential biological activities.

Direcciones Futuras

The study of new compounds with imidazole rings is an active area of research, due to the prevalence of these rings in biologically active compounds . This compound could potentially be studied for its biological activity, its potential uses in material science, or its reactivity in chemical reactions .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to interact with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, these compounds have been observed to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Similar compounds have been shown to influence in vivo neurogenesis, oxidative, and inflammatory pathways .

Pharmacokinetics

Similar compounds have been synthesized for use as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Similar compounds have been shown to have beneficial effects in preclinical ad-like models .

Action Environment

The success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-7-6-12-11(13)15/h2-7H,8H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYOHTKSEDVAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-1H-imidazole-2-thiol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)

![2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2515834.png)

![2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2515835.png)